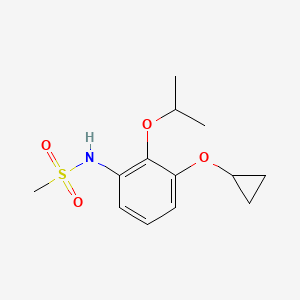
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C13H19NO4S It is characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with cyclopropoxy and isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-isopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3-Cyclopropoxy-2-isopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparaison Avec Des Composés Similaires
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the cyclopropoxy and isopropoxy substituents.
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide: A closely related compound with a slight variation in the substituents on the phenyl ring.
Uniqueness: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both cyclopropoxy and isopropoxy groups can enhance its binding affinity and selectivity in biochemical assays.
Propriétés
Formule moléculaire |
C13H19NO4S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
N-(3-cyclopropyloxy-2-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)17-13-11(14-19(3,15)16)5-4-6-12(13)18-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
Clé InChI |
FTGJBLMLHQIINT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















